4-Nitro-3-(octanoyloxy)benzoic acid

描述

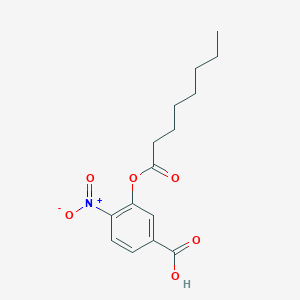

4-Nitro-3-(octanoyloxy)benzoic acid (CAS: 55894-52-5), commonly abbreviated as NOBA in research contexts, is a synthetic chromogenic substrate widely used to assay phospholipase A2 (PLA2) activity. Its molecular formula is C15H19NO6, with a molecular weight of 309.31 g/mol . The compound features three critical functional groups: a nitro (-NO2) group at the 4-position, an octanoyloxy ester (-O-CO-C7H15) at the 3-position, and a carboxylic acid (-COOH) at the 1-position.

NOBA is highly soluble in organic solvents such as DMSO and ethanol (up to 75 mM) , making it suitable for enzymatic assays. Its primary application lies in measuring PLA2 activity, where the enzyme hydrolyzes the ester bond, releasing 4-nitro-3-hydroxybenzoic acid, detectable via spectrophotometry . This substrate has been instrumental in studying venom PLA2 isoforms in snakes (e.g., Porthidium hyoprorae) and mosquito larvae (Aedes albopictus and Culex quinquefasciatus) . Modifications to assay protocols, such as adaptation to 96-well plates, have enhanced its utility in high-throughput research .

准备方法

The synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid typically involves the esterification of 4-nitro-3-hydroxybenzoic acid with octanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

4-Nitro-3-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

4-Nitro-3-(octanoyloxy)benzoic acid is widely used in scientific research due to its versatility:

作用机制

The primary mechanism of action of 4-Nitro-3-(octanoyloxy)benzoic acid involves its role as a substrate for phospholipase A2. The enzyme hydrolyzes the ester bond, releasing a nitrophenol derivative that can be detected spectrophotometrically . This reaction provides a measurable signal that correlates with the enzyme’s activity, making it a valuable tool for studying phospholipase function and screening potential inhibitors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between NOBA and analogous nitro-substituted benzoic acid derivatives:

Detailed Analysis

4-(3-Nitrobenzyloxy)benzoic acid (6a)

- Structure: Replaces the octanoyloxy ester with a 3-nitrobenzyloxy ether group.

- Synthesis : Prepared via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride in DMF .

- Its IR spectrum (N-O stretching at 1550–1504 cm⁻¹) and lower molecular weight (287.08 g/mol) distinguish it from NOBA .

4-Nitro-2-(trifluoromethyl)benzoic Acid

- Structure : Features a trifluoromethyl (-CF3) group at the 2-position.

- Properties: The electron-withdrawing -CF3 group enhances acidity (pKa ~1.5) compared to NOBA. Crystallographic studies reveal non-planar nitro and carboxylic acid groups, influencing hydrogen-bonding patterns .

- Applications : Used in synthesizing fluorinated pharmaceuticals, leveraging its stability and reactivity .

4-Hydroxy-3-nitrobenzoic Acid

- Structure: Substitutes the octanoyloxy group with a hydroxyl (-OH) group.

- Properties : Increased polarity due to -OH improves water solubility but limits utility in lipid-rich enzymatic assays. Lacks the ester bond critical for PLA2 substrate recognition .

4-Benzyloxy-3-nitrobenzoic Acid

- Structure : Contains a benzyloxy (-O-CH2-C6H5) group.

- Applications: The bulky benzyl group may hinder enzyme-substrate interactions, making it less effective than NOBA in PLA2 assays. Used as a synthetic precursor .

Research Findings

- Enzymatic Specificity: NOBA’s octanoyloxy ester mimics natural phospholipid substrates, enabling precise PLA2 activity measurement.

- Thermodynamic Stability: The trifluoromethyl derivative exhibits unique crystal packing due to C-F⋯π interactions, absent in NOBA .

- Pharmacological Potential: Derivatives like 4-tert-butylamino-3-nitrobenzoic acid serve as intermediates for bioactive heterocycles, highlighting divergent applications compared to NOBA’s enzymatic role .

生物活性

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a synthetic compound that has garnered attention for its significant biological activity, particularly as a substrate for phospholipase A2 (PLA2) enzymes. This article explores the compound's biochemical properties, its interactions with various enzymes, and its applications in research.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C15H23NO4

- Molecular Weight : Approximately 309.31 g/mol

- Functional Groups : Nitro group at the para position and an octanoyloxy group at the meta position relative to the carboxylic acid group on a benzoic acid backbone.

The compound is primarily used in biochemical assays due to its chromogenic properties, allowing for the quantification of enzyme activity through spectrophotometric methods.

NOBA acts as a chromogenic substrate for PLA2 enzymes. Upon hydrolysis by these enzymes, it releases a nitrophenol derivative, which can be detected at 425 nm. This property facilitates studies on phospholipid metabolism and enzyme kinetics, making it valuable in both research and diagnostic applications .

Enzyme Interaction

-

Phospholipase A2 Activity :

- NOBA is utilized to measure PLA2 activity in various biological samples. The standard assay involves incubating NOBA with buffer solutions and measuring the absorbance increase over time, which correlates with enzyme activity .

- The optimal conditions for PLA2 activity using NOBA have been identified as pH 8.0 and a temperature of 37 °C .

- Case Studies :

Applications in Biochemical Research

NOBA has been employed in various studies to elucidate the role of PLA2 in cellular processes:

- Quantification of Enzyme Activity : By using NOBA as a substrate, researchers can quantify PLA2 activity, which is crucial for understanding lipid metabolism and related cellular functions.

- Immobilization Studies : The compound has been used to immobilize lipid substrates for studying enzyme-substrate interactions in a controlled environment.

- Myotoxicity Evaluation : Studies involving injections of PLA2 into animal models have shown that NOBA can help assess myotoxic effects by measuring plasma creatine kinase levels post-injection .

Comparative Analysis with Related Compounds

To provide context on NOBA's unique properties, here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Nitro-3-hydroxybenzoic acid | C7H5N1O3 | Lacks octanoyloxy group; used in dye synthesis |

| 3-Nitro-4-(octanoyloxy)benzoic acid | C15H23N1O4 | Nitro group at different position; similar applications |

| Octanoic acid | C8H16O2 | Fatty acid; involved in lipid metabolism |

The uniqueness of NOBA lies in its specific interaction with PLA2 enzymes and its role as a chromogenic substrate, differentiating it from other similar compounds that may not exhibit such specific biochemical activities.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitro-3-(octanoyloxy)benzoic acid?

- Methodological Answer : The compound is synthesized via esterification of 4-nitro-3-hydroxybenzoic acid with octanoyl chloride under acidic conditions. Catalysts like sulfuric acid are used to facilitate ester bond formation. The reaction is typically conducted under reflux (110–120°C) for 4–6 hours. Post-synthesis purification involves recrystallization from ethanol or distillation under reduced pressure to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment (<25°C) away from strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions. Use inert gas (e.g., nitrogen) to purge storage containers if prolonged stability is required. Personal protective equipment (PPE) such as impermeable gloves, safety goggles, and lab coats are mandatory during handling to avoid skin/eye contact .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer : Limited aqueous solubility is reported, but the compound dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and ethanol (up to 75 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation .

Advanced Research Questions

Q. How is this compound utilized as a chromogenic substrate in phospholipase A₂ (PLA₂) assays?

- Methodological Answer : this compound acts as a chromogenic substrate for PLA₂, where enzymatic hydrolysis releases 4-nitrobenzoic acid, detectable via UV-Vis spectroscopy at 425 nm. Optimize substrate concentration (typically 0.1–1 mM) and monitor reaction kinetics under controlled pH (7.4–8.0) and temperature (37°C). Include negative controls (e.g., heat-inactivated enzyme) to validate specificity .

Q. How can researchers resolve discrepancies in PLA₂ activity data when using this substrate?

- Methodological Answer : Activity loss over time (e.g., neurotoxicity decay in venom studies) may arise from substrate instability or enzyme denaturation. To mitigate:

- Pre-warm substrate to assay temperature to avoid solubility issues.

- Use fresh substrate solutions and validate enzymatic activity with a reference standard (e.g., purified PLA₂).

- Monitor reaction progress curves to identify non-linear kinetics, adjusting incubation times accordingly .

Q. What reaction mechanisms govern the oxidation of this compound?

- Methodological Answer : Oxidation with agents like KMnO₄ cleaves the ester bond, yielding 4-nitrobenzoic acid and octanoic acid. Reaction conditions (e.g., acidic vs. alkaline media) influence product distribution. For mechanistic studies, employ LC-MS or NMR to track intermediates and confirm reaction pathways .

Q. How does the nitro group influence nucleophilic substitution reactions in derivative synthesis?

- Methodological Answer : The nitro group at the 4-position deactivates the aromatic ring, directing nucleophilic attack to the meta position. For substitution reactions (e.g., with amines), use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity. Monitor reaction progress via TLC or HPLC to optimize yields .

Q. Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound?

- Methodological Answer : While some sources report solubility in DMSO/ethanol , others lack quantitative data . To resolve:

- Conduct empirical solubility tests using a gradient of solvents.

- Consider lipophilicity (logP ~3.5 predicted) to guide solvent selection for assays.

Q. Tables for Key Data

Q. Key Considerations for Experimental Design

- Enzymatic Assays : Include kinetic controls (e.g., substrate saturation curves) to avoid artifacts .

- Synthetic Optimization : Use continuous flow reactors for scalable production, reducing side reactions .

- Safety Protocols : Adhere to GHS guidelines for handling nitro-containing compounds, including fume hood use and waste neutralization .

属性

IUPAC Name |

4-nitro-3-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCATWRTRISVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602602 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-52-5 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。